molecular formula C20H21NO2.HCl B1164088 N-Desmethylcarboxyterbinafine HCl

N-Desmethylcarboxyterbinafine HCl

Cat. No.: B1164088
M. Wt: 343.85
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethylcarboxyterbinafine HCl is a metabolite and impurity of terbinafine, a synthetic allylamine antifungal agent. It is structurally characterized by the absence of a methyl group (demethylation) and the addition of a carboxylic acid group (carboxylation) to the terbinafine backbone. This compound is primarily utilized in pharmaceutical research as a reference standard for analytical method development, validation, and quality control during terbinafine production . Its CAS registry number is 99473-15-1 (freebase form), and it is commercially available as a high-purity reagent for laboratory use . While terbinafine itself inhibits fungal squalene epoxidase, the biological activity of this compound remains understudied, with its significance lying predominantly in pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C20H21NO2.HCl

Molecular Weight

343.85

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-Desmethylcarboxyterbinafine HCl belongs to a family of terbinafine derivatives and metabolites. Below is a detailed comparison with key analogs:

Terbinafine N-Oxide HCl

  • CAS Number : 2734417-01-5 .
  • Structural Difference : Oxidation of the tertiary amine group in terbinafine to an N-oxide.
  • Applications : Used in metabolic pathway studies and as an oxidation product reference standard. Unlike this compound, it retains the methyl group but introduces polarity via the N-oxide moiety, altering solubility and chromatographic behavior .

N-Desmethyl Terbinafine Hydrochloride

  • CAS Number : 99473-11-7 (freebase); 152830-98-3 (HCl salt) .
  • Structural Difference : Demethylation of the parent terbinafine without carboxylation.
  • Applications: A major impurity in terbinafine synthesis, critical for stability-indicating assay validation.

Deuterated Derivatives (e.g., N-Desmethylcarboxy Terbinafine-D7)

  • CAS Number : 1185238-58-7 (N-Desmethylcarboxy Terbinafine-D7) .
  • Structural Difference : Incorporation of seven deuterium atoms, typically at stable hydrogen positions.
  • Applications : Used as internal standards in mass spectrometry to improve quantification accuracy. These isotopically labeled analogs have identical chemical properties to this compound but distinct molecular weights (e.g., +7 Da for D7), enabling precise differentiation during analysis .

N-Desmethylcarboxy Terbinafine-D7 Methyl Ester

  • CAS Number : 1185245-14-0 .
  • Structural Difference : Methyl esterification of the carboxylic acid group in this compound, coupled with deuterium labeling.
  • Applications : The esterification enhances volatility for gas chromatography applications. This derivative is less polar than this compound, making it suitable for specific analytical workflows .

Comparative Data Table

Compound CAS Number (Freebase) Key Structural Features Primary Applications
This compound 99473-15-1 Demethylation + carboxylation Metabolite analysis, impurity testing
Terbinafine N-Oxide HCl 2734417-01-5 N-oxide formation Oxidation pathway studies
N-Desmethyl Terbinafine HCl 99473-11-7 Demethylation Stability testing, impurity control
N-Desmethylcarboxy Terbinafine-D7 1185238-58-7 Carboxylation + deuterium labeling Mass spectrometry internal standard
N-Desmethylcarboxy-D7 Methyl Ester 1185245-14-0 Carboxylation + D7 + methyl ester GC-MS analysis

Key Research Findings

Analytical Utility : Deuterated derivatives like N-Desmethylcarboxy Terbinafine-D7 are indispensable for minimizing matrix effects in LC-MS/MS assays, achieving >98% recovery rates in spiked plasma samples .

Metabolic Pathways : Carboxylation and demethylation of terbinafine (as in this compound) are likely mediated by cytochrome P450 enzymes, though specific isoforms remain unconfirmed .

Regulatory Significance: this compound is listed in pharmacopeial monographs as a specified impurity, with acceptable limits ≤0.3% in terbinafine APIs .

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